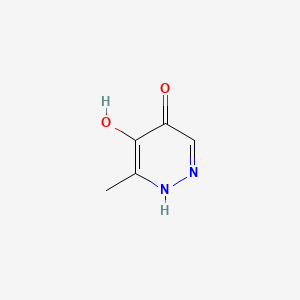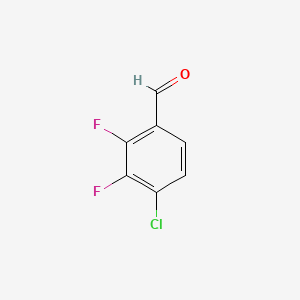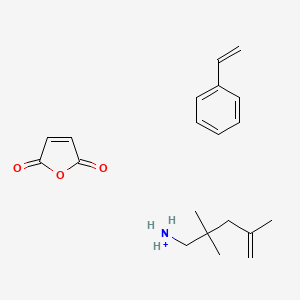
Furan-2,5-dione;styrene;2,2,4-trimethylpent-4-enylazanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furan-2,5-dione;styrene;2,2,4-trimethylpent-4-enylazanium is a polymer compound formed by the polymerization of 2,5-Furandione, ethenylbenzene, and 2,4,4-trimethyl-1-pentene. This compound is further stabilized by the addition of an ammonium salt . It is known for its unique chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan-2,5-dione;styrene;2,2,4-trimethylpent-4-enylazanium involves the polymerization of the monomers 2,5-Furandione, ethenylbenzene, and 2,4,4-trimethyl-1-pentene. The reaction is typically carried out under controlled conditions to ensure the formation of the desired polymer structure .
Industrial Production Methods
Industrial production of this polymer involves large-scale polymerization processes. The monomers are mixed in specific ratios and subjected to polymerization reactions under controlled temperature and pressure conditions. The addition of ammonium salt helps in stabilizing the polymer and enhancing its properties .
Chemical Reactions Analysis
Types of Reactions
Furan-2,5-dione;styrene;2,2,4-trimethylpent-4-enylazanium undergoes various chemical reactions, including:
Oxidation: The polymer can undergo oxidation reactions, leading to the formation of oxidized products.
Reduction: Reduction reactions can modify the polymer’s structure and properties.
Substitution: The polymer can participate in substitution reactions, where certain functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives of the polymer, while substitution reactions can result in modified polymers with different functional groups .
Scientific Research Applications
Furan-2,5-dione;styrene;2,2,4-trimethylpent-4-enylazanium has a wide range of scientific research applications, including:
Chemistry: Used as a film-forming agent and dispersing agent in paints, inks, and coatings.
Medicine: Investigated for potential medical applications, including drug delivery systems.
Industry: Used as an adhesive and in the production of non-metallic materials.
Mechanism of Action
The mechanism of action of Furan-2,5-dione;styrene;2,2,4-trimethylpent-4-enylazanium involves its interaction with various molecular targets and pathways. The polymer’s unique structure allows it to interact with specific molecules, leading to its effects. The ammonium salt component helps in stabilizing the polymer and enhancing its interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
Maleic anhydride styrene polymer: Similar in structure but differs in specific monomer composition.
2,5-Furandione, polymer with ethenylbenzene, 2-butoxyethyl ester: Another related polymer with different functional groups.
Uniqueness
Furan-2,5-dione;styrene;2,2,4-trimethylpent-4-enylazanium is unique due to its specific monomer composition and the addition of ammonium salt, which enhances its stability and properties. This makes it suitable for a wide range of applications in various fields .
Properties
CAS No. |
111719-93-8 |
|---|---|
Molecular Formula |
C20H28NO3+ |
Molecular Weight |
330.448 |
IUPAC Name |
furan-2,5-dione;styrene;2,2,4-trimethylpent-4-enylazanium |
InChI |
InChI=1S/C8H17N.C8H8.C4H2O3/c1-7(2)5-8(3,4)6-9;1-2-8-6-4-3-5-7-8;5-3-1-2-4(6)7-3/h1,5-6,9H2,2-4H3;2-7H,1H2;1-2H/p+1 |
InChI Key |
FNAQSKPWMVSQAX-UHFFFAOYSA-O |
SMILES |
CC(=C)CC(C)(C)C[NH3+].C=CC1=CC=CC=C1.C1=CC(=O)OC1=O |
Synonyms |
2,5-Furandione, polymer with ethenylbenzene and 2,4,4-trimethyl-1-pentene, ammonium salt |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


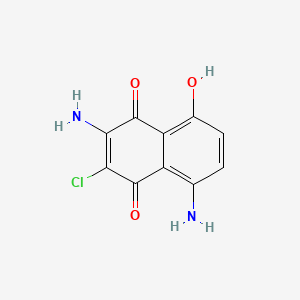
![1-Acetyl-2-methylhexahydrocyclopenta[b]pyrrol-6(2H)-one](/img/structure/B569929.png)
![Hexahydropyrrolo[1,2-A]pyrazine-2(1H)-carboxamide](/img/structure/B569930.png)
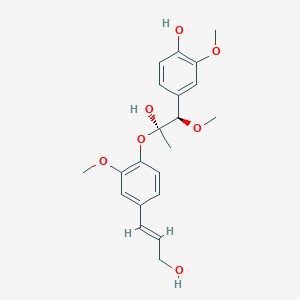
![Spiro[bicyclo[3.1.0]hexane-6,2-oxirane], 3-(1-methylethenyl)-](/img/new.no-structure.jpg)
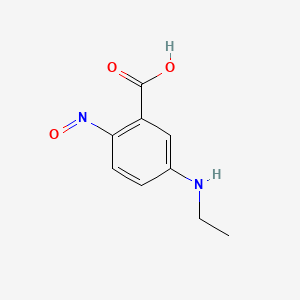
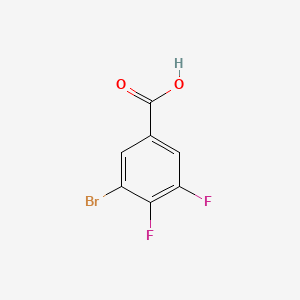
![(gammaR)-3,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-gamma-hydroxybenzenepentanoic Acid Ethyl Ester](/img/structure/B569939.png)
![(2E,4S)-4-(Acetyloxy)-5-[3,4-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-2-pentenoic Acid](/img/structure/B569940.png)
![(2S)-[3,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-1,2-propanediol](/img/structure/B569941.png)
